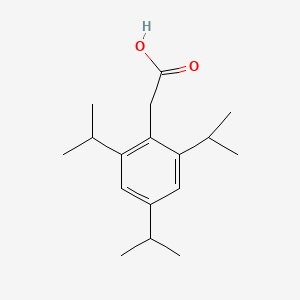
2,4,6-Triisopropylphenylacetic acid
説明
2,4,6-Triisopropylphenylacetic acid is a chemical compound with the molecular formula C17H26O2 . It has a molecular weight of 262.4 g/mol. This compound is not intended for human or veterinary use and is used for research purposes only.
Physical And Chemical Properties Analysis
2,4,6-Triisopropylphenylacetic acid is a solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas . The compound is soluble in acetone .科学的研究の応用
Chemical Synthesis and Manufacturing Processes
2,4,6-Triisopropylphenylacetic acid plays a crucial role in the chemical development of certain inhibitors, particularly in the manufacturing process of the ACAT inhibitor. A study by Dozeman et al. (1997) demonstrated its use in the pilot-scale synthesis of an ACAT inhibitor, highlighting its significance in the pharmaceutical manufacturing industry.
Pharmaceutical and Biological Properties
Research on 2,4,6-Triisopropylphenylacetic acid has also extended into its biological and pharmaceutical characteristics. Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridine derivatives, which have a wide range of biological and pharmaceutical applications including anticonvulsant, anesthetic, and antimalarial properties (Maleki, 2015).
Role in Photodynamic Cancer Therapy
The structure of 2,4,6-triarylpyridine, closely related to 2,4,6-Triisopropylphenylacetic acid, has been recommended for use in photodynamic cell-specific cancer therapy. This indicates its potential in developing treatments targeting cancer cells (Beck et al., 2010).
Environmental Applications
In the context of environmental science, 2,4,6-Triisopropylphenylacetic acid has been studied for its potential in phytoremediation. Germaine et al. (2006) described the use of bacterial endophytes enhanced with 2,4,6-Triisopropylphenylacetic acid for the phytoremediation of herbicide-contaminated substrates, showing its utility in environmental clean-up efforts (Germaine et al., 2006).
Analytical Chemistry
In the field of analytical chemistry, 2,4,6-Triisopropylphenylacetic acid has been involved in studies focused on the electrochemical quantification of related compounds. This includes research on the quantification of 2,6-diisopropylphenol, highlighting its role in analytical methodologies (Langmaier et al., 2011).
特性
IUPAC Name |
2-[2,4,6-tri(propan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)13-7-14(11(3)4)16(9-17(18)19)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFWAOXUDPFOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441159 | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4276-85-1 | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



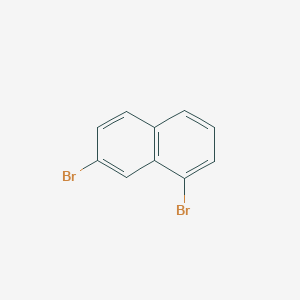

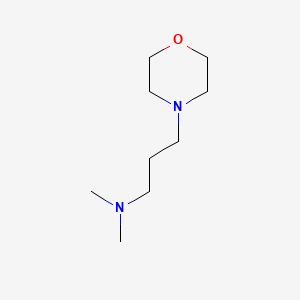
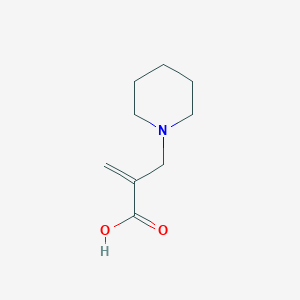
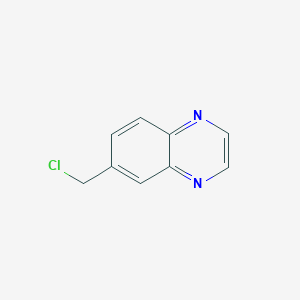
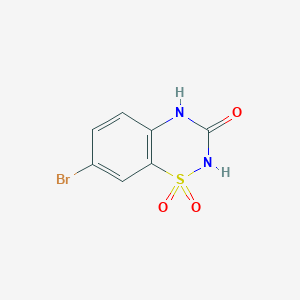
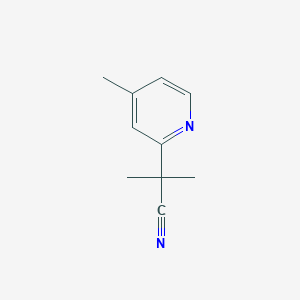
![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
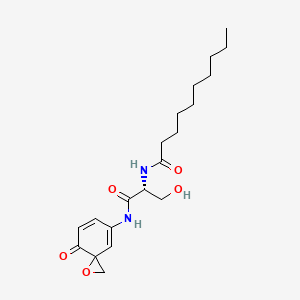
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
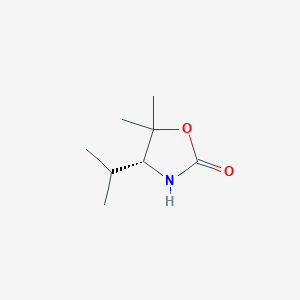


![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)